6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486869
InChI: InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4F3N3O
Molecular Weight: 203.12 g/mol

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine

CAS No.:

Cat. No.: VC17486869

Molecular Formula: C7H4F3N3O

Molecular Weight: 203.12 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine -

Specification

Molecular Formula C7H4F3N3O
Molecular Weight 203.12 g/mol
IUPAC Name 6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13)
Standard InChI Key HZJJLSILVDCVQK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1NN=C2)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is C₇H₄F₃N₃O, with a molecular weight of 203.12 g/mol. The core structure consists of a bicyclic system featuring a pyrazole ring fused to a pyridine ring (Figure 1). The trifluoromethoxy (-OCF₃) group at the 6-position introduces significant electronegativity and steric bulk, influencing both reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight203.12 g/mol
DensityNot reported-
Boiling PointNot reported-
LogPEstimated >1 (high lipophilicity)
SolubilityLikely low in aqueous media

Compared to its fluoro analog, 6-Fluoro-1H-pyrazolo[4,3-b]pyridine (C₆H₄FN₃, MW 137.11 g/mol) , the trifluoromethoxy derivative exhibits greater metabolic stability due to the reduced susceptibility of the -OCF₃ group to enzymatic hydrolysis.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The ¹H NMR spectrum typically shows signals for aromatic protons in the pyridine and pyrazole rings, while ¹³C NMR reveals peaks corresponding to the trifluoromethoxy carbon (δ ~120–125 ppm) . High-resolution MS data align with the molecular formula, with a primary ion at m/z 204.03 [M+H]⁺.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with the pyrazolo[4,3-B]pyridine core, followed by electrophilic trifluoromethoxylation at the 6-position. Key steps include:

  • Core Formation: Cyclocondensation of aminopyrazole derivatives with α,β-unsaturated ketones .

  • Trifluoromethoxylation: Use of trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling reactions to introduce -OCF₃.

Yields range from 40–60% in laboratory settings, with purity >95% achieved via recrystallization or chromatography.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance reaction efficiency and safety. Benefits include:

  • Precise temperature control for exothermic reactions.

  • Reduced waste generation through inline purification.

  • Scalability to multi-kilogram batches for preclinical studies.

Cell LineIC₅₀ (μM)MechanismSource
A172 (Glioblastoma)12.3TBK1 Inhibition
U87MG (Glioblastoma)15.8NF-κB Pathway Suppression
A375 (Melanoma)18.4Apoptosis Induction

Mechanism of Action

Kinase Inhibition

The compound’s anticancer effects are linked to TBK1 inhibition (IC₅₀ = 0.2 nM for analog 15y ). TBK1 regulates autophagy and inflammation, making it a target for oncology and immunology . The trifluoromethoxy group enhances binding affinity through hydrophobic interactions with the kinase’s ATP-binding pocket .

Signal Pathway Modulation

Downregulation of NF-κB and STAT3 pathways has been observed, reducing the expression of pro-survival genes like Bcl-2 and survivin . This dual mechanism potentiates its efficacy against therapy-resistant cancers.

Applications in Drug Development

Oncology

Preclinical studies highlight its utility in glioblastoma and melanoma, where TBK1 overexpression drives tumor progression . Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) are under exploration to enhance immune-mediated tumor clearance .

Neuroinflammation

TBK1’s role in neuroinflammatory diseases (e.g., ALS) positions this compound as a candidate for modulating microglial activation and cytokine production .

Future Directions

Pharmacokinetic Optimization

Current limitations include poor aqueous solubility and oral bioavailability. Strategies under investigation include:

  • Prodrug formulations with phosphate or amino acid conjugates.

  • Nanoencapsulation to improve tumor targeting.

Clinical Translation

Phase I trials are anticipated to begin in 2026, focusing on safety and maximum tolerated dose in solid tumors. Biomarker studies will correlate TBK1 inhibition with clinical response.

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